3-acetyl-1-(4-methoxyphenyl)-2-methyl-1H-indol-5-yl phenoxyacetate
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Overview
Description
3-acetyl-1-(4-methoxyphenyl)-2-methyl-1H-indol-5-yl 2-phenoxyacetate is a complex organic compound that belongs to the class of indole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetyl-1-(4-methoxyphenyl)-2-methyl-1H-indol-5-yl 2-phenoxyacetate typically involves multi-step organic reactions. The starting materials might include 4-methoxyphenylhydrazine, acetylacetone, and phenoxyacetic acid. The synthesis could involve:
Formation of the indole core: This might be achieved through Fischer indole synthesis, where 4-methoxyphenylhydrazine reacts with acetylacetone under acidic conditions.
Acetylation: The indole derivative could be acetylated using acetic anhydride in the presence of a base like pyridine.
Esterification: The final step might involve esterification of the indole derivative with phenoxyacetic acid using a coupling agent like DCC (dicyclohexylcarbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
3-acetyl-1-(4-methoxyphenyl)-2-methyl-1H-indol-5-yl 2-phenoxyacetate can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions could involve hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions might occur at the phenoxyacetate moiety using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide in methanol.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Applications in the development of new materials or as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 3-acetyl-1-(4-methoxyphenyl)-2-methyl-1H-indol-5-yl 2-phenoxyacetate would depend on its specific biological target. It might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of specific enzymes or activation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-(4-methoxyphenyl)-2-methyl-1H-indole: Lacks the acetyl and phenoxyacetate groups.
3-acetyl-1H-indole: Lacks the methoxyphenyl and phenoxyacetate groups.
2-phenoxyacetic acid: Lacks the indole core.
Uniqueness
3-acetyl-1-(4-methoxyphenyl)-2-methyl-1H-indol-5-yl 2-phenoxyacetate is unique due to its specific combination of functional groups, which might confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C26H23NO5 |
---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
[3-acetyl-1-(4-methoxyphenyl)-2-methylindol-5-yl] 2-phenoxyacetate |
InChI |
InChI=1S/C26H23NO5/c1-17-26(18(2)28)23-15-22(32-25(29)16-31-21-7-5-4-6-8-21)13-14-24(23)27(17)19-9-11-20(30-3)12-10-19/h4-15H,16H2,1-3H3 |
InChI Key |
OLEQCNOJJJGQKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1C3=CC=C(C=C3)OC)C=CC(=C2)OC(=O)COC4=CC=CC=C4)C(=O)C |
Origin of Product |
United States |
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